molecular formula C18H14F2N2O4 B11356976 N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide

N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11356976
M. Wt: 360.3 g/mol
InChI Key: OQSPAURLASCFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide include other isoxazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties .

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct biological activities and therapeutic potential. The presence of the difluorophenyl and methoxyphenoxy groups may enhance its interactions with biological targets and improve its pharmacological profile compared to other isoxazole derivatives .

Properties

Molecular Formula

C18H14F2N2O4

Molecular Weight

360.3 g/mol

IUPAC Name

N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H14F2N2O4/c1-24-12-3-5-13(6-4-12)25-10-17(23)21-18-9-16(22-26-18)11-2-7-14(19)15(20)8-11/h2-9H,10H2,1H3,(H,21,23)

InChI Key

OQSPAURLASCFEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.